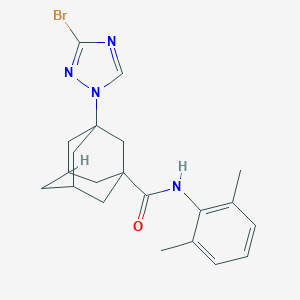![molecular formula C19H17F3N6O2 B214017 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo-pyrimidine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and receptors, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. Similarly, it inhibits GSK-3β by binding to the active site and blocking its activity. The inhibition of these enzymes and receptors leads to various physiological effects, including the suppression of cell proliferation and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide depend on the specific enzyme or receptor that is being targeted. For example, the inhibition of CDKs leads to the suppression of cell proliferation, while the inhibition of PDEs leads to the modulation of neurotransmitter signaling. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
The advantages of using 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its high potency and selectivity for the target enzymes and receptors. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the compound's potential as a tool for studying the biological functions of the target enzymes and receptors.
5. Development of new drug delivery systems to improve the solubility and bioavailability of the compound.
In conclusion, 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential therapeutic applications. Its ability to inhibit various enzymes and receptors makes it a valuable tool for studying the biological functions of these targets. Further research and development of this compound and its analogs may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in several research articles. The most commonly used method involves the reaction of 5-amino-1-(2-furyl)-1H-pyrazole-4-carboxamide with 2,4,6-trifluoropyrimidine-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form the final product.
科学的研究の応用
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterases (PDEs). These enzymes and receptors are involved in several physiological processes, including cell proliferation, apoptosis, and neurotransmitter signaling.
特性
製品名 |
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
分子式 |
C19H17F3N6O2 |
分子量 |
418.4 g/mol |
IUPAC名 |
5-(furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17F3N6O2/c1-10-12(11(2)27(3)25-10)9-23-18(29)14-8-17-24-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)26-14/h4-8H,9H2,1-3H3,(H,23,29) |
InChIキー |
NWJWDXOPLLEGMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
正規SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)




![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)
